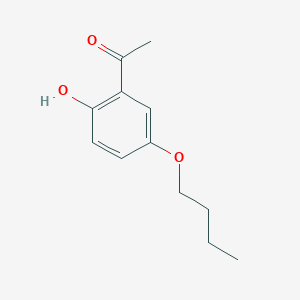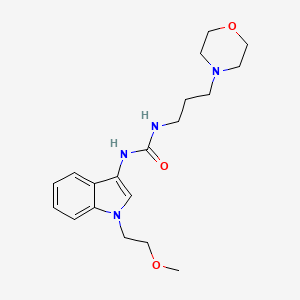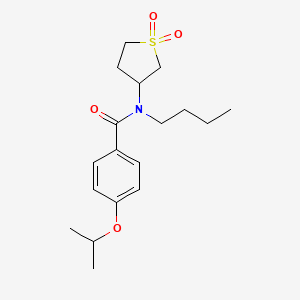
1-(5-Butoxy-2-hydroxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Butoxy-2-hydroxyphenyl)ethanone, also known as BHPE, is a synthetic compound that belongs to the family of aryl ketones. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
1-(5-Butoxy-2-hydroxyphenyl)ethanone has been extensively studied for its potential applications in various scientific fields. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 1-(5-Butoxy-2-hydroxyphenyl)ethanone has been used in the development of novel drugs for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders.
Mécanisme D'action
1-(5-Butoxy-2-hydroxyphenyl)ethanone exerts its biological effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 1-(5-Butoxy-2-hydroxyphenyl)ethanone also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress. Additionally, 1-(5-Butoxy-2-hydroxyphenyl)ethanone has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects
1-(5-Butoxy-2-hydroxyphenyl)ethanone has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(5-Butoxy-2-hydroxyphenyl)ethanone also has antioxidant properties and can protect cells from oxidative damage. Additionally, 1-(5-Butoxy-2-hydroxyphenyl)ethanone has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(5-Butoxy-2-hydroxyphenyl)ethanone in lab experiments is its low toxicity and high solubility in water. 1-(5-Butoxy-2-hydroxyphenyl)ethanone is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 1-(5-Butoxy-2-hydroxyphenyl)ethanone is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(5-Butoxy-2-hydroxyphenyl)ethanone. One area of interest is the development of novel drugs based on 1-(5-Butoxy-2-hydroxyphenyl)ethanone for the treatment of various diseases. Another area of interest is the study of 1-(5-Butoxy-2-hydroxyphenyl)ethanone's effects on the immune system, as it has been shown to modulate the activity of immune cells such as macrophages and T cells. Additionally, further research is needed to fully understand the mechanism of action of 1-(5-Butoxy-2-hydroxyphenyl)ethanone and its potential applications in various scientific fields.
Conclusion
In conclusion, 1-(5-Butoxy-2-hydroxyphenyl)ethanone is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It possesses anti-inflammatory, antioxidant, and anticancer properties and has been used in the development of novel drugs for the treatment of various diseases. 1-(5-Butoxy-2-hydroxyphenyl)ethanone exerts its biological effects through the modulation of various signaling pathways in the body and has a number of biochemical and physiological effects. While there are some limitations to using 1-(5-Butoxy-2-hydroxyphenyl)ethanone in lab experiments, there are several future directions for research on this compound.
Méthodes De Synthèse
1-(5-Butoxy-2-hydroxyphenyl)ethanone can be synthesized through the reaction of 5-butoxy-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting 1-(5-Butoxy-2-hydroxyphenyl)ethanone product can be purified through recrystallization or column chromatography. The synthesis of 1-(5-Butoxy-2-hydroxyphenyl)ethanone is relatively simple and can be conducted in a laboratory setting.
Propriétés
IUPAC Name |
1-(5-butoxy-2-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-4-7-15-10-5-6-12(14)11(8-10)9(2)13/h5-6,8,14H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMGVLPLMIMMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridylmethyl)carboxamide](/img/structure/B2952789.png)

![2-Chloro-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2952793.png)
![5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2952794.png)
![4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2952795.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2952796.png)
![4-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2952797.png)
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclopropanecarboxamide](/img/structure/B2952799.png)
![3-cinnamyl-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2952800.png)
![5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2952802.png)

![N-cyclohexyl-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2952806.png)